2-ethyl-4-(trifluoromethyl)-1H-imidazole
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Overview
Description
The description of a chemical compound typically includes its molecular formula, structure, and common names. It may also include information about its physical appearance .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to create the compound. This can include multi-step syntheses, with each step involving different reactants and conditions .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include its reactivity with other compounds, its stability under various conditions, and the products it forms during reactions .Physical and Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility in various solvents, and spectral properties. These properties can often be found in databases or determined experimentally .Scientific Research Applications
Synthesis of Diverse Heterocycles
- Versatility in Synthesis: Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a precursor related to 2-ethyl-4-(trifluoromethyl)-1H-imidazole, demonstrates versatility in synthesizing a range of trifluoromethyl heterocycles, including imidazoles, using rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Corrosion Inhibition
- Metal Corrosion Prevention: Novel imidazoline derivatives, closely related to this compound, have been explored as corrosion inhibitors for mild steel in hydrochloric acid solutions. These derivatives exhibit significant inhibition capabilities, highlighting the potential of similar compounds in industrial applications (Zhang et al., 2015).
Biological and Pharmaceutical Applications
- Pharmacological Properties: 1H-imidazoles, which include the this compound structure, have been synthesized and tested for their biological activities. These compounds exhibit a variety of effects, including hormonal activity and inhibitory effects on cyclooxygenase enzymes, pointing to their potential in medical research (Wiglenda et al., 2005).
Catalytic Applications
- Efficient Synthesis Catalysis: The ionic liquid 1-ethyl-3-methylimidazole acetate, similar in structure to this compound, has been identified as a mild and effective catalyst for synthesizing 2-aryl-4,5-diphenyl imidazoles. This demonstrates the utility of imidazole derivatives in catalyzing chemical reactions (Zang et al., 2010).
Antifungal Activity
- Antifungal Properties: Certain 1H-imidazole derivatives, structurally similar to this compound, have been synthesized and shown to exhibit antifungal activity against various fungal strains. This indicates the potential of imidazole derivatives in developing new antifungal agents (Chevreuil et al., 2008).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-ethyl-5-(trifluoromethyl)-1H-imidazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N2/c1-2-5-10-3-4(11-5)6(7,8)9/h3H,2H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSZKIHCLQCPNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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